molecular formula C15H11NO3S B12881944 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one CAS No. 88051-63-2

3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one

Cat. No.: B12881944
CAS No.: 88051-63-2
M. Wt: 285.3 g/mol
InChI Key: WLIUAHSIXPIRNZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one is a heterocyclic compound with significant interest in various scientific fields. This compound features a unique structure that includes a thioxo group and a hydroxy group attached to an oxazolidinone ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylacetic acid with thiourea in the presence of a dehydrating agent like phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl-2-oxooxazolidin-4-one, while reduction could produce diphenyl-2-thiooxazolidin-4-one.

Scientific Research Applications

3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one exerts its effects involves interactions with various molecular targets. The hydroxy and thioxo groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate biological processes by forming stable complexes with target molecules.

Comparison with Similar Compounds

    3-Hydroxy-5-methylisoxazole: This compound shares a similar hydroxy group but differs in the ring structure and substituents.

    5,5-Diphenyl-2-thiohydantoin: Similar in having a thioxo group and diphenyl substitution but differs in the core ring structure.

Uniqueness: 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

88051-63-2

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

3-hydroxy-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H11NO3S/c17-13-15(19-14(20)16(13)18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H

InChI Key

WLIUAHSIXPIRNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=S)O2)O)C3=CC=CC=C3

Origin of Product

United States

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